

2'-Methoxyacetophenone: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2'-Methoxyacetophenone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Abstract

2'-Methoxyacetophenone, an aromatic ketone, serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its strategic placement of a methoxy group ortho to the acetyl function provides a unique handle for directing chemical transformations and introducing molecular diversity. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and synthetic applications of **2'-Methoxyacetophenone**, with a particular focus on its role as a precursor to biologically active scaffolds such as chalcones, flavanones, and pyrimidines. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its practical application in research and development settings.

Introduction

2'-Methoxyacetophenone (CAS No. 579-74-8), also known as o-acetoanisole or 1-(2-methoxyphenyl)ethanone, is a colorless to pale yellow liquid with a characteristic anisic, almond-like odor.^{[1][2]} Its utility in organic synthesis stems from the presence of two key reactive sites: the acetyl group, which can participate in a variety of condensation and functionalization reactions, and the methoxy-substituted phenyl ring, which can be further

modified.^[3] This guide will delve into the core aspects of **2'-Methoxyacetophenone** as a synthetic building block, providing the necessary technical details for its effective utilization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **2'-Methoxyacetophenone** is essential for its handling, purification, and characterization. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of **2'-Methoxyacetophenone**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O ₂	[4]
Molecular Weight	150.17 g/mol	[4]
Appearance	Clear, slightly yellow to orange liquid	[2][3]
Boiling Point	131 °C at 18 mmHg	[2]
Density	1.09 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.5393	[2]
Water Solubility	Immiscible	[2]

Table 2: Spectroscopic Data of **2'-Methoxyacetophenone**

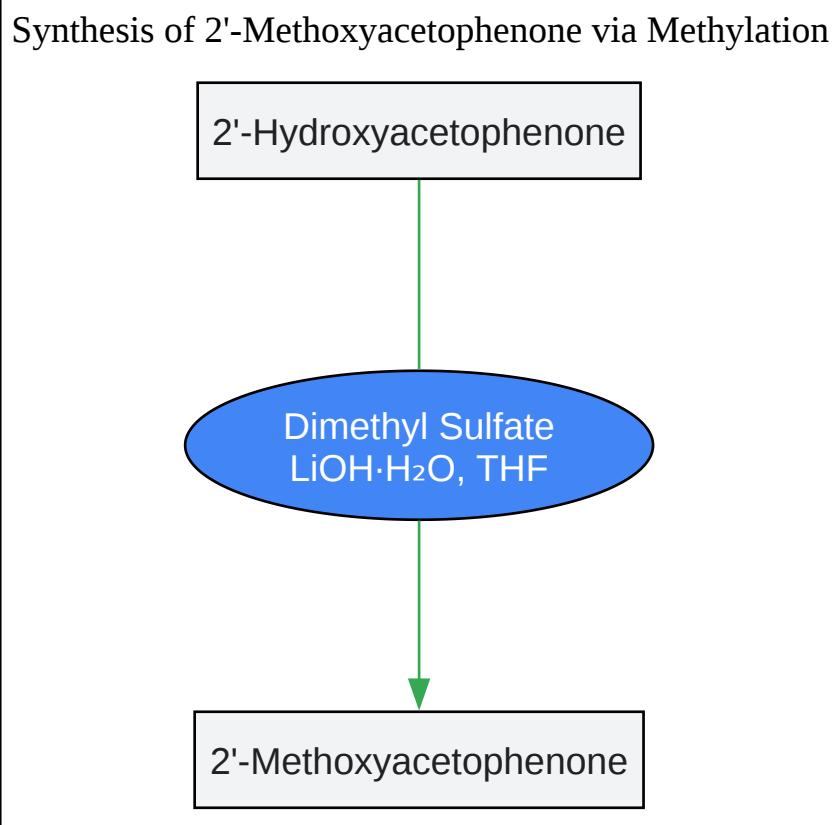
Technique	Data	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	δ 7.71-7.69 (dd, J = 7.7, 1.8 Hz, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H), 2.58 (s, 3H)	[4]
¹³ C NMR (100.6 MHz, CDCl ₃)	δ 199.8, 158.9, 133.7, 130.3, 128.2, 120.5, 111.6, 55.5, 31.8	[4]
IR (KBr, cm ⁻¹)	3074, 3003, 2944, 2840, 1674 (C=O), 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758	[4]

Synthesis of 2'-Methoxyacetophenone

2'-Methoxyacetophenone can be synthesized through several established methods. The two primary routes are the methylation of 2'-hydroxyacetophenone and the Friedel-Crafts acylation of anisole.

Methylation of 2'-Hydroxyacetophenone

This is a high-yield and widely used method that involves the O-methylation of the readily available 2'-hydroxyacetophenone.[1]



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Synthesis of 2'-Methoxyacetophenone.

Experimental Protocol:

A detailed protocol for the methylation of 2'-hydroxyacetophenone is as follows[4]:

- To a solution of 1-(2-hydroxyphenyl)ethanone (35.2 mL, 300 mmol) in THF (400 mL), add LiOH·H₂O (24.8 g, 590 mmol).
- Stir the mixture at room temperature for 1 hour.
- Add dimethyl sulfate (42 mL, 293 mmol) to the solution.
- Monitor the reaction by Thin Layer Chromatography (TLC) until completion (approximately 60 hours).

- Remove the solvent under reduced pressure.
- Dissolve the residue in 2 M NaOH and extract the aqueous solution with diethyl ether.
- Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford **2'-Methoxyacetophenone**.
- A typical yield for this reaction is approximately 86%.^[4]

Friedel-Crafts Acylation of Anisole

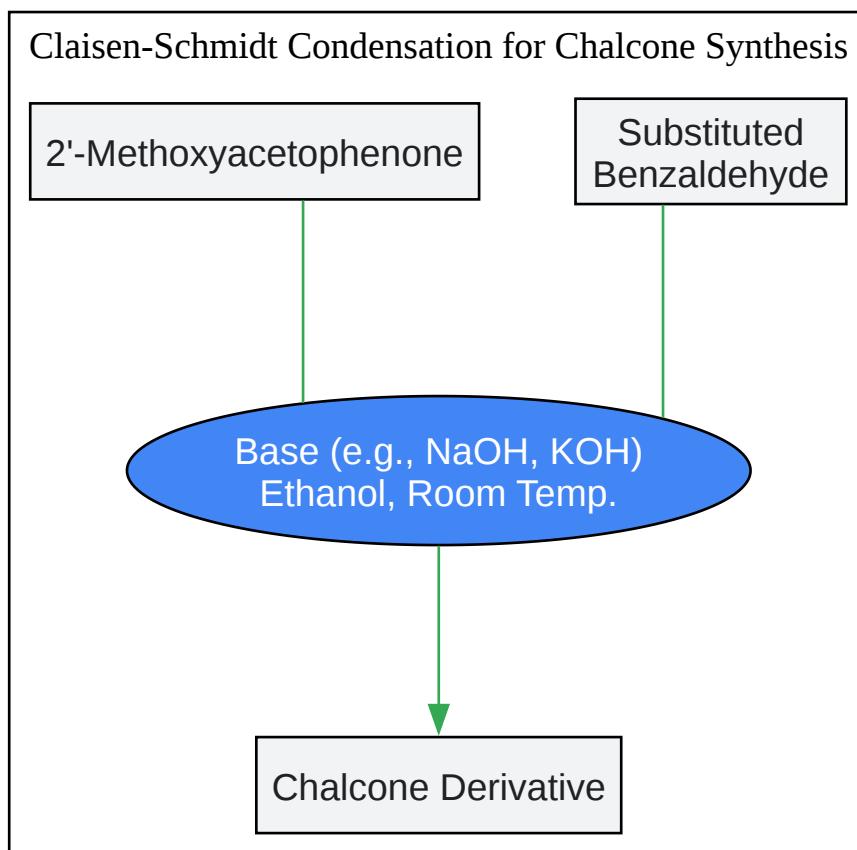
Anisole can undergo Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as anhydrous AlCl₃. However, this reaction typically yields a mixture of ortho and para isomers, with the 4-methoxyacetophenone (para) being the major product due to steric hindrance at the ortho position.^[3]

Applications in Organic Synthesis: A Building Block for Heterocycles

The primary synthetic utility of **2'-Methoxyacetophenone** lies in its function as a precursor for α,β -unsaturated ketones, known as chalcones, through the Claisen-Schmidt condensation. These chalcones are, in turn, versatile intermediates for the synthesis of various heterocyclic systems with significant biological activities.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.^[3]



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General scheme for Chalcone synthesis.

Experimental Protocol:

A general procedure for the synthesis of chalcones from **2'-Methoxyacetophenone** is as follows:

- In a round-bottom flask, dissolve 1.0 equivalent of **2'-Methoxyacetophenone** and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol.
- While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of NaOH or KOH dropwise.
- Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

- Upon completion, pour the reaction mixture into a beaker containing crushed ice.
- Acidify the mixture by the slow addition of dilute HCl until the pH reaches approximately 2-3, which will cause the chalcone product to precipitate.
- Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Table 3: Synthesis of Chalcone Derivatives from **2'-Methoxyacetophenone**

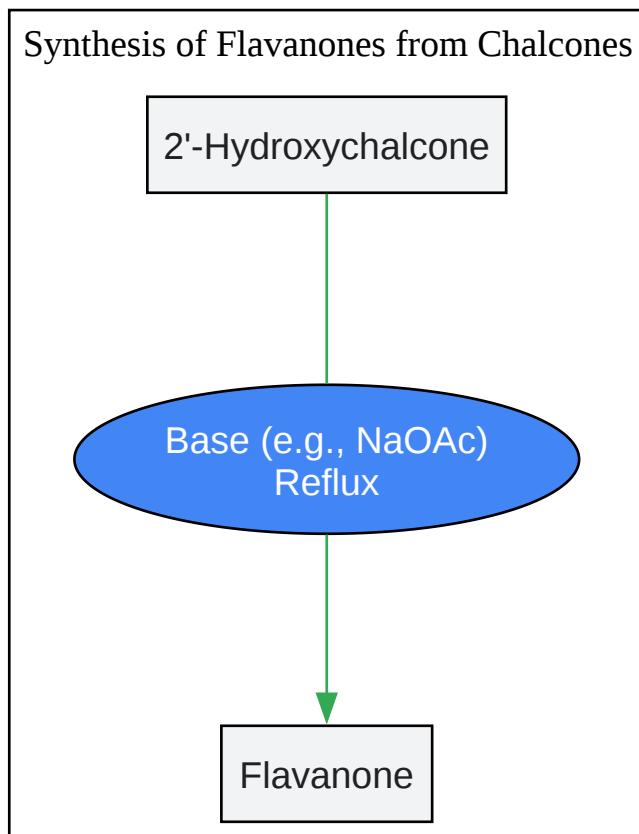
Substituted Benzaldehyde	Yield (%)	¹ H NMR Data (selected signals, δ ppm)	¹³ C NMR Data (selected signals, δ ppm)	Reference(s)
Benzaldehyde	~70-90	7.8-7.3 (m, Ar-H), 7.5 (d, H-β), 7.2 (d, H-α)	190.5 (C=O), 144.8 (C-β), 121.5 (C-α)	General protocol
4-Chlorobenzaldehyde	~70-85	7.8-7.3 (m, Ar-H), 7.5 (d, H-β), 7.2 (d, H-α)	189.2 (C=O), 143.2 (C-β), 122.3 (C-α)	General protocol
4-Methoxybenzaldehyde	~75-95	7.8-6.9 (m, Ar-H), 7.5 (d, H-β), 7.1 (d, H-α), 3.8 (s, OCH ₃)	189.0 (C=O), 144.5 (C-β), 119.8 (C-α), 55.4 (OCH ₃)	General protocol

Note: Spectroscopic data are representative and may vary slightly based on the specific derivative and solvent used.

Synthesis of Flavanones

Chalcones derived from hydroxyacetophenones can undergo intramolecular cyclization to form flavanones, a class of compounds with significant pharmacological interest. While **2'-**

Methoxyacetophenone itself does not directly lead to flavanones in this manner, the corresponding 2'-hydroxychalcones are key intermediates. Demethylation of the methoxy group in the chalcone product, followed by cyclization, is a viable synthetic strategy.



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Cyclization of 2'-Hydroxychalcone to Flavanone.

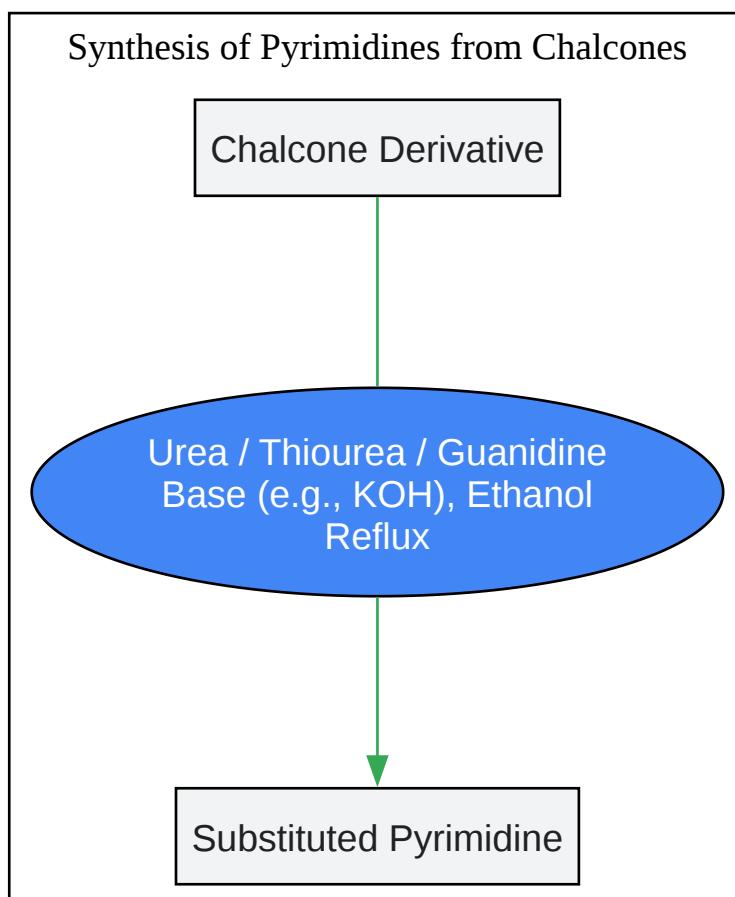
Experimental Protocol (General for Cyclization):

- Dissolve the 2'-hydroxychalcone derivative in a suitable solvent such as methanol.
- Add a base, for example, sodium acetate (5 equivalents).
- Reflux the reaction mixture and monitor its progress by TLC.
- Upon completion, cool the reaction mixture and pour it into ice water.

- Acidify with dilute HCl to precipitate the flavanone product.
- Filter, wash with water, and purify by recrystallization.

Synthesis of Pyrimidines

A significant application of chalcones derived from **2'-Methoxyacetophenone** involves their reaction with urea, thiourea, or guanidine under basic conditions. This cyclocondensation reaction yields substituted pyrimidine derivatives, which are core structures in numerous pharmaceuticals.



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Synthesis of Pyrimidines from Chalcones.

Experimental Protocol (General):

- Dissolve the chalcone derivative (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).
- Slowly add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.
- Reflux the reaction mixture for approximately 4 hours, monitoring by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Neutralize with dilute HCl to precipitate the pyrimidine derivative.
- Filter the product, wash with water, and dry.

Conclusion

2'-Methoxyacetophenone is a readily accessible and highly valuable building block in synthetic organic chemistry. Its utility is most prominently demonstrated in the Claisen-Schmidt condensation to produce chalcones, which are versatile precursors for a multitude of heterocyclic compounds with proven and potential applications in medicinal chemistry and drug development. The straightforward reaction pathways and high-yield protocols associated with its use make it an indispensable tool for researchers aiming to construct complex molecular architectures with potential biological activity. This guide provides the foundational knowledge and practical protocols to effectively harness the synthetic potential of **2'-Methoxyacetophenone**.

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